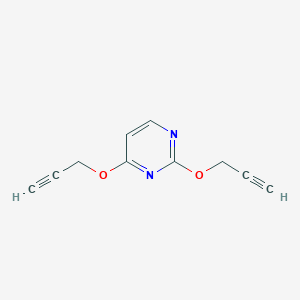
2,4-Bis(prop-2-ynoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(prop-2-ynoxy)pyrimidine is an organic compound with a molecular weight of 188.19 . It is characterized by a pyrimidine core, a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered ring with two nitrogen atoms and four carbon atoms . The InChI code for this compound is 1S/C10H8N2O2/c1-3-7-13-9-5-6-11-10(12-9)14-8-4-2/h1-2,5-6H,7-8H2 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
2,4-Bis(prop-2-ynoxy)pyrimidine derivatives have been explored for their synthesis and potential antimicrobial activities. In a study focusing on the synthesis and pharmacological screening of newly synthesized pyrimidine derivatives, significant antibacterial and antifungal activities were observed against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. These findings suggest the promising application of this compound derivatives in developing new antimicrobial agents (Khan et al., 2015).
Antioxidant Properties
Another area of research involves the exploration of the antioxidant properties of pyrimidine derivatives. A series of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes were synthesized and evaluated for their antioxidant activity using various in vitro assays. The results indicated that these compounds exhibited promising antioxidant activity, suggesting their potential use in therapeutic applications to combat oxidative stress-related diseases (Rani et al., 2012).
Antiviral and Anti-HIV Activities
Research on 2,4-Bis(trimethylsilyloxy)pyrimidines revealed their potential in antiviral applications, particularly against HIV. A unique chlorine effect in the synthesis of certain uracil derivatives demonstrated anti-HIV-1 activity, highlighting the role of this compound derivatives in developing new antiviral therapies (Malik et al., 2006).
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been known to interact with various cellular targets, including dna and rna
Mode of Action
It is known that pyrimidine derivatives can interfere with cellular processes such as cell cycle progression . They may induce apoptosis by disrupting the cell cycle . Molecular docking studies can provide insights into potential interactions between the compounds and their targets .
Biochemical Pathways
Pyrimidine derivatives are known to have a wide range of pharmacological effects, including antibacterial, antiviral, anticancer, and anti-inflammatory activities . These effects suggest that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
Pyrimidine-based drugs are known for their potency and affinity, as well as improved medicinal chemistry properties
Result of Action
Pyrimidine derivatives have been shown to exhibit cytotoxicity against human tumor cells . They may induce apoptosis and disrupt the cell cycle
Orientations Futures
Pyrimidine derivatives, including 2,4-Bis(prop-2-ynoxy)pyrimidine, continue to attract interest due to their various chemical and biological applications. Future research could focus on exploring novel synthetic methodologies, understanding their mechanisms of action, and developing new therapeutic applications .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2,4-Bis(prop-2-ynoxy)pyrimidine are not well-studied. Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules. For instance, some pyrimidine derivatives have been found to inhibit certain enzymes involved in DNA synthesis, thereby exerting anticancer effects
Cellular Effects
The cellular effects of this compound are currently unknown. Given its structural similarity to other pyrimidine derivatives, it may influence cell function by interacting with various cellular processes. For example, it could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2,4-bis(prop-2-ynoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-3-7-13-9-5-6-11-10(12-9)14-8-4-2/h1-2,5-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEMAQASDGULRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=NC(=NC=C1)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2836562.png)
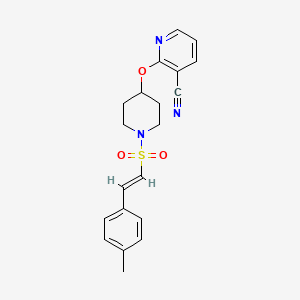
![1-[2-(4-Fluorophenyl)phenyl]ethanamine;hydrochloride](/img/structure/B2836564.png)
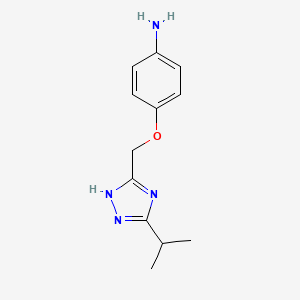
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2836569.png)
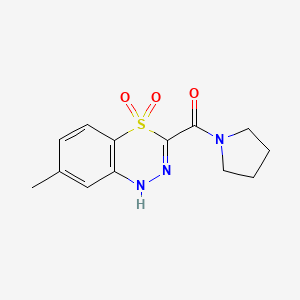
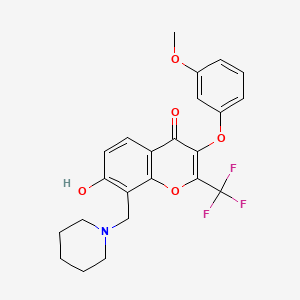
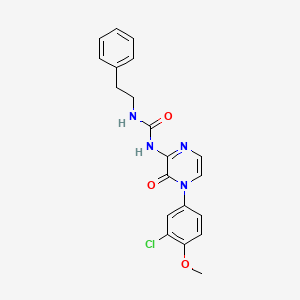
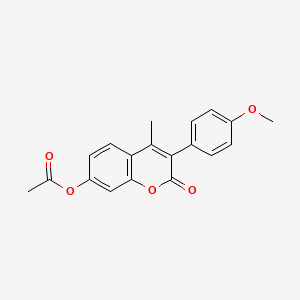
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/no-structure.png)
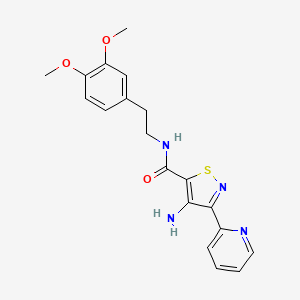
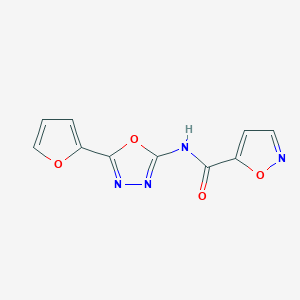
![3-{[2-(3-Methoxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzonitrile](/img/structure/B2836584.png)
![N-Ethyl-N-[2-[3-(1-methylimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2836585.png)